molecular formula C18H23ClN2O B279481 N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine

Katalognummer: B279481
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: NPYXWOFYAZTRIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine, commonly known as C21H26ClNO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

C21H26ClNO has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to have potent activity as a selective serotonin reuptake inhibitor (SSRI), making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, C21H26ClNO has been found to have significant activity as a modulator of the dopamine system, making it a potential candidate for the treatment of Parkinson's disease.

Wirkmechanismus

C21H26ClNO acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This results in an increase in serotonin signaling, which has been associated with improvements in mood and anxiety. Additionally, C21H26ClNO has been found to modulate the dopamine system by selectively inhibiting the reuptake of dopamine, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects
C21H26ClNO has been found to have significant effects on the central nervous system, including improvements in mood and anxiety. Additionally, it has been shown to have significant effects on the dopamine system, making it a potential candidate for the treatment of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of C21H26ClNO.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of C21H26ClNO is its potent activity as a selective serotonin reuptake inhibitor (SSRI) and modulator of the dopamine system, making it a potential candidate for the treatment of depression, anxiety, and Parkinson's disease. However, one of the limitations of C21H26ClNO is its potential toxicity, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions related to the study of C21H26ClNO. One potential area of research is the development of more potent and selective SSRI and dopamine modulators based on the structure of C21H26ClNO. Additionally, further research is needed to fully understand the biochemical and physiological effects of C21H26ClNO, including its potential toxicity and long-term effects. Finally, the potential applications of C21H26ClNO in other fields, such as materials science and catalysis, should also be explored.

Synthesemethoden

The synthesis of C21H26ClNO involves the reaction of 3-(2-chlorobenzyl)phenol with N,N-dimethylethylenediamine in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The synthesis method has been optimized to increase the yield and purity of the product.

Eigenschaften

Molekularformel

C18H23ClN2O

Molekulargewicht

318.8 g/mol

IUPAC-Name

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H23ClN2O/c1-21(2)11-10-20-13-15-6-5-8-17(12-15)22-14-16-7-3-4-9-18(16)19/h3-9,12,20H,10-11,13-14H2,1-2H3

InChI-Schlüssel

NPYXWOFYAZTRIR-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2Cl

Kanonische SMILES

CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.